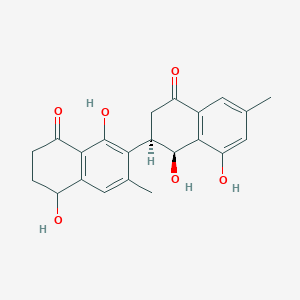
Octahydroeuclein
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Octahydroeuclein is a natural product found in Euclea natalensis with data available.
Wissenschaftliche Forschungsanwendungen
Antibacterial Activity
Octahydroeuclein, a compound isolated from the root bark of Euclea natalensis, has shown promising antibacterial properties. A study by Weigenand et al. (2004) identified this compound and evaluated its inhibitory activity against Gram-positive bacterial strains and a drug-sensitive strain of Mycobacterium tuberculosis. The research highlights this compound's potential in contributing to new antibacterial agents (Weigenand, Hussein, Lall, & Meyer, 2004).
Genetic Information Systems
This compound's role extends into the field of genetics, where it has relevance in understanding nucleic acids and genetic information systems. Benner (2004) discusses the importance of various components of DNA, including this compound, in molecular recognition processes central to genetics. This research provides insights into the artificially expanded genetic information systems and their applications in clinical and biological research (Benner, 2004).
Nucleosome Research
In the context of nucleosome research, this compound plays a significant role. Studies by Lowary and Widom (1998), and Hayes, Clark, and Wolffe (1991) delve into the understanding of nucleosomes, the structural unit of chromatin, and how they are influenced by various factors including this compound. These studies contribute to our understanding of chromatin structure and function, essential for comprehending gene regulation mechanisms (Lowary & Widom, 1998); (Hayes, Clark, & Wolffe, 1991).
Chromatin and Transcription Factor Interaction
Research by Michael et al. (2020) on OCT4-SOX2 motif readout on nucleosomes demonstrates the interaction of transcription factors with chromatin, an area where this compound is relevant. This study provides insights into how transcription factors read out chromatinized motifs, a critical aspect of gene expression regulation (Michael et al., 2020).
Epigenetic Pathways in Pluripotency
Oct4, associated with this compound, is fundamental in stem cell research, especially concerning pluripotency and epigenetic pathways. Research by Ding et al. (2011) explores Oct4's role in connecting multiple epigenetic pathways to the pluripotency network, highlighting the importance of this compound in stem cell biology and reprogramming (Ding, Xu, Faiola, Ma’ayan, & Wang, 2011).
Eigenschaften
Molekularformel |
C22H22O6 |
|---|---|
Molekulargewicht |
382.4 g/mol |
IUPAC-Name |
7-[(1S,2R)-1,8-dihydroxy-6-methyl-4-oxo-2,3-dihydro-1H-naphthalen-2-yl]-4,8-dihydroxy-6-methyl-3,4-dihydro-2H-naphthalen-1-one |
InChI |
InChI=1S/C22H22O6/c1-9-5-11-16(25)8-13(21(27)20(11)17(26)6-9)18-10(2)7-12-14(23)3-4-15(24)19(12)22(18)28/h5-7,13-14,21,23,26-28H,3-4,8H2,1-2H3/t13-,14?,21+/m1/s1 |
InChI-Schlüssel |
XXBQCKGZTFHKKF-FBVQZCABSA-N |
Isomerische SMILES |
CC1=CC2=C([C@H]([C@H](CC2=O)C3=C(C4=C(C=C3C)C(CCC4=O)O)O)O)C(=C1)O |
SMILES |
CC1=CC2=C(C(C(CC2=O)C3=C(C4=C(C=C3C)C(CCC4=O)O)O)O)C(=C1)O |
Kanonische SMILES |
CC1=CC2=C(C(C(CC2=O)C3=C(C4=C(C=C3C)C(CCC4=O)O)O)O)C(=C1)O |
Synonyme |
octahydroeuclein |
Herkunft des Produkts |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![5-[(2'-Sulfamoyl-4-biphenylyl)carbamoyl]-3-(3-amidinophenyl)-2-isoxazoline-5-acetic acid methyl ester](/img/structure/B1241540.png)
![2-(1-benzofuran-4-yl)-N-methyl-N-[(5R,7R,8R)-7-pyrrolidin-1-yl-1-oxaspiro[4.5]decan-8-yl]acetamide](/img/structure/B1241541.png)
![2-[4-(5-Fluoro-3-methylbenzo[b]thiophene-2-sulfonylamino)-3-methanesulfonylphenyl]oxazole-4-carboxylic acid](/img/structure/B1241543.png)
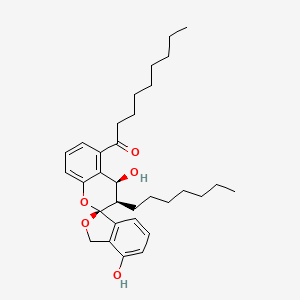

![1H-benzo[de]isoquinoline](/img/structure/B1241550.png)
![methyl 4-[5-[(E)-[[2-(2-methyl-1,3-dioxan-2-yl)acetyl]hydrazinylidene]methyl]furan-2-yl]benzoate](/img/structure/B1241551.png)
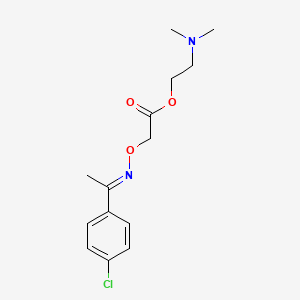
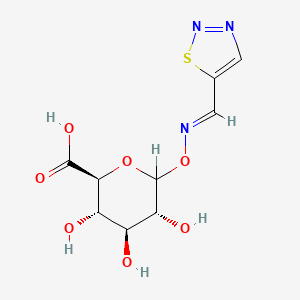
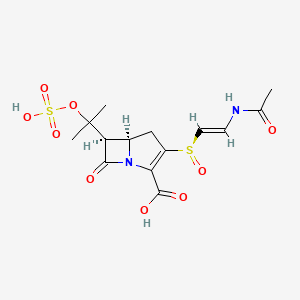
![(6R,7R)-7-[[(2Z)-2-(5-amino-1,2,4-thiadiazol-3-yl)-2-(fluoromethoxyimino)acetyl]amino]-3-[[5-[(1R)-1-formamidoethyl]imidazo[5,1-b][1,3]thiazol-6-ium-6-yl]methyl]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B1241558.png)


